molecular formula C24H26N4O2S B4507533 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B4507533
M. Wt: 434.6 g/mol
InChI Key: HLPUUMUSTBRQAE-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone core may inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-31-21-9-7-20(8-10-21)22-11-12-23(29)28(25-22)18-24(30)27-15-13-26(14-16-27)17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPUUMUSTBRQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
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2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

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